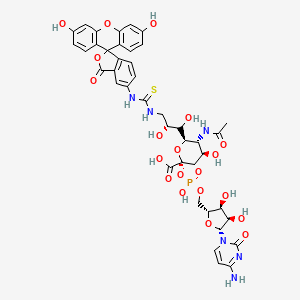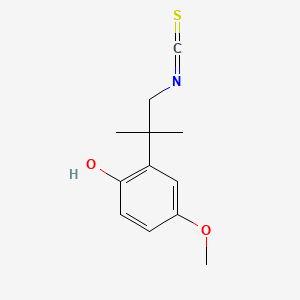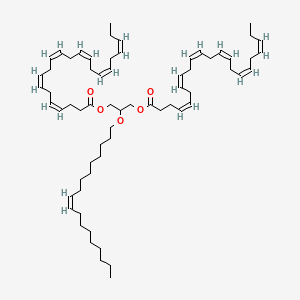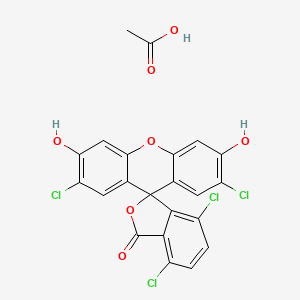
2',4,7,7'-Tetrachlorocarboxy Fluorescein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4,7,7’-Tetrachlorocarboxy Fluorescein is a chlorinated derivative of fluorescein, a widely used fluorescent dye. This compound is known for its strong fluorescence properties, making it valuable in various scientific and industrial applications. It is often used as an intermediate in the synthesis of other fluorescent compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,7,7’-Tetrachlorocarboxy Fluorescein typically involves the chlorination of fluorescein derivatives. One common method includes the reaction of fluorescein with chlorinating agents under controlled conditions to introduce chlorine atoms at specific positions on the fluorescein molecule. The reaction conditions often involve the use of solvents like methanol and require precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2’,4,7,7’-Tetrachlorocarboxy Fluorescein is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2’,4,7,7’-Tetrachlorocarboxy Fluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered fluorescence properties.
Reduction: Reduction reactions can modify the functional groups on the fluorescein molecule, potentially changing its reactivity and fluorescence.
Substitution: Chlorine atoms on the compound can be substituted with other functional groups, leading to the formation of new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated fluorescein derivatives, each with distinct fluorescence characteristics. These derivatives are often used in different scientific and industrial applications.
Applications De Recherche Scientifique
2’,4,7,7’-Tetrachlorocarboxy Fluorescein has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent marker in various chemical assays and reactions to track molecular interactions and reaction progress.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules and cells.
Medicine: Utilized in diagnostic imaging and as a tracer in medical research to study biological processes and disease mechanisms.
Industry: Applied in the development of fluorescent dyes and pigments for various industrial products, including textiles and coatings.
Mécanisme D'action
The mechanism of action of 2’,4,7,7’-Tetrachlorocarboxy Fluorescein involves its ability to absorb light at specific wavelengths and emit fluorescence. The molecular structure of the compound allows it to interact with light, leading to the excitation of electrons and subsequent emission of light at a different wavelength. This property is exploited in various applications to detect and visualize molecules and processes .
Comparaison Avec Des Composés Similaires
2’,4,7,7’-Tetrachlorocarboxy Fluorescein is unique compared to other fluorescein derivatives due to its chlorinated structure, which enhances its fluorescence properties. Similar compounds include:
5(6)-Carboxyfluorescein: A non-chlorinated derivative with similar fluorescence properties but different reactivity and applications.
6-Carboxy-2’,4,7,7’-tetrachlorofluorescein: Another chlorinated derivative with distinct fluorescence characteristics and uses.
6-VIC, Helix Fluor 545, and 6-NED: Other fluorescent compounds with varying excitation and emission spectra, used in different applications.
The unique properties of 2’,4,7,7’-Tetrachlorocarboxy Fluorescein make it a valuable tool in various scientific and industrial fields, offering advantages over other similar compounds in terms of fluorescence intensity and stability .
Propriétés
Formule moléculaire |
C22H12Cl4O7 |
|---|---|
Poids moléculaire |
530.1 g/mol |
Nom IUPAC |
acetic acid;2',4,7,7'-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H8Cl4O5.C2H4O2/c21-9-1-2-10(22)18-17(9)19(27)29-20(18)7-3-11(23)13(25)5-15(7)28-16-6-14(26)12(24)4-8(16)20;1-2(3)4/h1-6,25-26H;1H3,(H,3,4) |
Clé InChI |
YBFDTUDNYFJCGO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)

![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)
![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
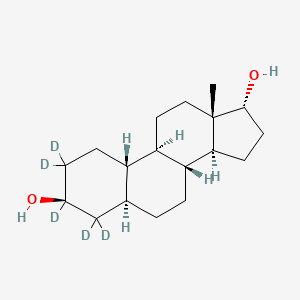

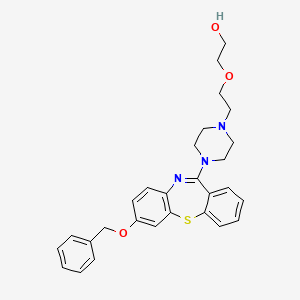
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)
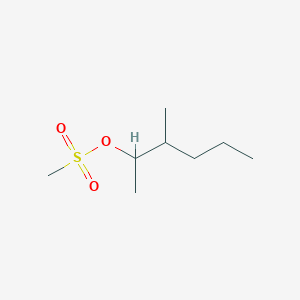
![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
